5-Chloro-2-methylcinnamic acid
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Overview
Description
(2E)-3-(5-Chloro-2-methylphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a chloro-substituted phenyl group attached to a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(5-Chloro-2-methylphenyl)prop-2-enoic acid typically involves the condensation of 5-chloro-2-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of (2E)-3-(5-Chloro-2-methylphenyl)prop-2-enoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(5-Chloro-2-methylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include various carboxylic acids, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2E)-3-(5-Chloro-2-methylphenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(5-Chloro-2-methylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- 3-(4-Chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid
Uniqueness
(2E)-3-(5-Chloro-2-methylphenyl)prop-2-enoic acid is unique due to its specific structural features, such as the chloro-substituted phenyl group and the propenoic acid moiety
Properties
Molecular Formula |
C10H9ClO2 |
---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
(E)-3-(5-chloro-2-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9ClO2/c1-7-2-4-9(11)6-8(7)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ |
InChI Key |
PFNCEMJNODLHER-HWKANZROSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)/C=C/C(=O)O |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C=CC(=O)O |
Origin of Product |
United States |
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